1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
The compound 1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a furanose-modified pyrimidinone derivative. Its structure features:
- A tetrahydrofuro[3,4-d][1,3]dioxolane core with stereochemical specificity (3aR,4R,6R,6aR configuration).
- A hydroxymethyl substituent at the C6 position of the furanose ring.
- A 2-thioxo-2,3-dihydropyrimidin-4(1H)-one moiety, which introduces sulfur at the C2 position of the pyrimidine ring, replacing the traditional oxo group.
This compound is structurally analogous to nucleoside analogs but lacks a ribose phosphate backbone.
Properties
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-12(2)18-8-6(5-15)17-10(9(8)19-12)14-4-3-7(16)13-11(14)20/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,20)/t6-,8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPAYNHRIOAAHF-PEBGCTIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=S)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=S)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 300.33 g/mol. The compound features a tetrahydrofurodioxole moiety, which contributes to its unique biological properties.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against human breast carcinoma (MDA-MB-231) cells. In a cell-based growth inhibition assay:
- Inhibition Rate : The compound exhibited a 40% reduction in cell proliferation at concentrations above 3 µM.
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 0.6 µM , indicating potent activity against cancer cells .
The mechanism by which this compound exerts its effects appears to be primarily cytostatic rather than cytotoxic. Observations from cell morphology studies indicated that while the number of viable cells decreased, the remaining cells maintained adhesion properties. This suggests that the compound may induce a cell cycle arrest rather than outright cell death .
Table: Summary of Biological Activity
| Compound | Target Cell Line | % Inhibition | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 1 | MDA-MB-231 | 40% | 0.6 | Cytostatic |
Apoptosis and Cell Cycle Studies
Further investigations revealed that treatment with the compound led to significant cell cycle arrest at concentrations starting from 10 µM. However, no significant increase in apoptosis was observed among treated cells compared to controls . This finding indicates that while the compound effectively inhibits cell proliferation, it does not necessarily trigger apoptotic pathways.
Study 1: Growth Inhibition in MDA-MB-231 Cells
A detailed study assessed the effects of the compound on MDA-MB-231 cells over 48 hours. Key findings included:
- Morphological Changes : Treated cells exhibited altered morphology indicative of growth inhibition.
- Cell Viability Assay : Using the WST-1 assay demonstrated that metabolically active cells were reduced significantly upon treatment with the compound .
Study 2: Structure-Activity Relationship (SAR)
Research focused on synthesizing derivatives of similar compounds to explore their biological activity. Variations in hydroxylation and stereochemistry were studied to enhance efficacy against cancer cell lines. The results indicated that specific modifications could lead to increased inhibition rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or functional groups:
Table 1: Structural and Functional Comparisons
Key Observations:
Functional Group Impact: The 2-thioxo group in the target compound replaces the 2-oxo group in and analogs. The hydroxymethyl group at C6 (target) contrasts with the methyl isobutyrate () or phosphorylated backbone (), affecting solubility and metabolic stability.
Biological Activity :
- The 4-nitrophenyl and phenyl groups in ’s compound enhance antifungal/anticancer activity via π-π stacking interactions, absent in the target compound .
- Phosphorylated analogs () mimic nucleoside triphosphates, enabling antiviral or antimetabolite applications .
Synthetic Accessibility: The target compound’s stereospecific furanose core (3aR,4R,6R,6aR) requires chiral synthesis strategies, similar to ’s dihydrooxazole derivative (46% yield via three-step synthesis) . ’s methyl isobutyrate derivative highlights the feasibility of esterification to modulate lipophilicity .
Critical Analysis of Structural Modifications
Thioxo vs. Oxo Groups
The 2-thioxo group in the target compound versus the 2-oxo group in and analogs:
- Steric Effects : The larger atomic radius of sulfur may introduce steric hindrance in enzyme active sites.
Hydroxymethyl vs. Ester/Phosphate Modifications
Q & A
Q. How to align experimental findings with computational models predicting the compound’s bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
